3-Pyridinecarboxylic acid, 4-methylbenzenesulfonate is a compound that combines a pyridine derivative with a sulfonate group, making it significant in various chemical applications. The compound is characterized by its unique molecular structure and properties, which allow it to participate in a variety of chemical reactions.
This compound can be synthesized through specific chemical reactions involving 3-pyridinecarboxylic acid and 4-methylbenzenesulfonic acid or their derivatives. The synthesis typically involves the reaction of these components under controlled conditions to yield the desired sulfonate ester.
3-Pyridinecarboxylic acid, 4-methylbenzenesulfonate can be classified as an organic compound, specifically a sulfonate ester derived from pyridinecarboxylic acid. It falls under the category of aromatic compounds due to the presence of the benzene ring in its structure.
The synthesis of 3-Pyridinecarboxylic acid, 4-methylbenzenesulfonate generally involves the following steps:
The reaction mechanism involves nucleophilic substitution where the nitrogen atom of the pyridine ring attacks the sulfur atom of the sulfonyl chloride, displacing a chloride ion and forming the sulfonate ester.
The molecular formula for 3-Pyridinecarboxylic acid, 4-methylbenzenesulfonate is with a molecular weight of approximately g/mol.
InChI=1S/C12H13NO3S/c1-8-4-2-3-5-11(10(8)14)12(15)16;1-6-2-4-7(5-3-6)11(9,10)12/h2-7H,1H3,(H,14,15)(H,9,10)
C[N+]1=CC(=CC=C1)C(O)=O.CC2=CC=C(C=C2)S([O-])(=O)=O
3-Pyridinecarboxylic acid, 4-methylbenzenesulfonate can undergo various chemical reactions including:
The reactivity of this compound is largely influenced by the electron-withdrawing nature of both the pyridine and sulfonate groups, which stabilize negative charges during reactions.
The mechanism of action involves several steps depending on the type of reaction being performed:
The kinetics of these reactions can vary based on factors such as solvent polarity, temperature, and concentration of reactants.
3-Pyridinecarboxylic acid, 4-methylbenzenesulfonate has several applications in scientific research and industry:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7